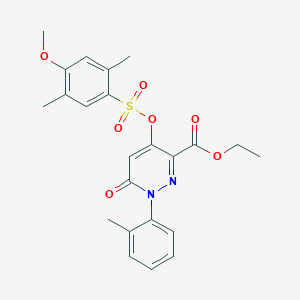
MEthyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate is a compound that belongs to the class of organic compounds known as benzoxazinones. These compounds are characterized by a 2-oxo-1,3-benzoxazole moiety, which is a fused ring structure containing nitrogen and oxygen atoms. The specific compound of interest also contains a methyl propanoate group attached to the benzoxazole ring.
Synthesis Analysis
The synthesis of related benzoxazinone derivatives has been reported in several studies. For instance, a method for synthesizing 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters via a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides has been developed, providing good to excellent yields . Another study describes the synthesis of 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates from 2-aminophenols and dimethyl-2-oxoglutarate under mild conditions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
Vibrational spectroscopy and theoretical calculations have been used to investigate the structure of similar benzoxazinone derivatives. The molecular structure, vibrational frequencies, and infrared intensities of these compounds have been calculated using Hartree–Fock and density functional theory methods, and the results are in good agreement with experimental data . This suggests that similar methods could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Benzoxazinone derivatives can undergo various chemical reactions. For example, 6-chlorosulfonylbenzoxazolin-2-ones have been synthesized and treated with nucleophilic reagents to yield sulfonic acids and amides, while reduction with SnCl2·2H2O gave 6-mercaptobenzoxazolin-2-ones . These reactions demonstrate the reactivity of the benzoxazole ring and suggest possible transformations for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinone derivatives can be deduced from their molecular structure and reactivity. For instance, the crystal structure of a related compound, methyl (6-(2-fluorobenzoyl)-5-chloro-2-benzoxazolinon-3-yl)-acetate, has been determined, providing insights into bond distances and angles that are likely similar in this compound . Additionally, the biological activity of these compounds has been tested, with some showing activity against bacterial strains and yeast .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Novel derivatives of 1,4-benzoxazinones, including compounds structurally related to Methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate, were synthesized and tested for biological activity. These compounds displayed activity against Candida albicans, highlighting their potential in antimicrobial applications (Hachama et al., 2013).
Corrosion Inhibition
- A study on the corrosion inhibition properties of a benzoxazin derivative, related to this compound, found it to be an effective inhibitor for carbon steel in acidic solutions. This highlights its potential use in protecting industrial materials (Hachama et al., 2016).
Antimicrobial and Antioxidant Properties
- Synthesis of benzoxazinyl pyrazolone arylidenes demonstrated potent antimicrobial and antioxidant activities, indicating the chemical versatility and potential pharmaceutical applications of compounds in this class (Sonia et al., 2013).
Environmental Impact
- The effects of benzoxazoid DIMBOA and its degradation products on soil organisms were investigated, with findings suggesting low risk to non-target organisms. This research contributes to understanding the environmental safety of benzoxazole derivatives (Idinger et al., 2006).
Eigenschaften
IUPAC Name |
methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-16-10(14)4-5-13-8-3-2-7(12)6-9(8)17-11(13)15/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUREVWIQMTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C2=C(C=C(C=C2)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2515279.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)
![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)
![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)

![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)

